(S)-Benzyl N-Boc-2,3-dihydro-indole-2-carboxylate
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Overview
Description
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and two carboxylate groups attached to an indoline core. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a similar Friedel-Crafts alkylation reaction using tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate may involve optimized versions of the above synthetic routes. Large-scale production typically requires:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in a variety of substituted indoline derivatives.
Scientific Research Applications
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Benzylindoline-1,2-dicarboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
tert-Butylindoline-1,2-dicarboxylate: Lacks the benzyl group, leading to different chemical properties.
Indoline-1,2-dicarboxylate: The simplest form, without any additional substituents.
Uniqueness
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups, along with the (S)-configuration, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3/t18-/m0/s1 |
InChI Key |
DUROABNQJASIKZ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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